8-Butoxy-quinolin-2-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
8-butoxyquinolin-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-3-9-16-11-6-4-5-10-7-8-12(14)15-13(10)11/h4-8H,2-3,9H2,1H3,(H2,14,15) |
InChI Key |
RANHBKGFWNIVKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC2=C1N=C(C=C2)N |
Origin of Product |
United States |
Synthesis Methodologies for 8 Butoxy Quinolin 2 Ylamine and Analogues
Classical and Modern Synthetic Routes to 2-Amino-8-alkoxy Quinolines
The synthesis of 2-amino-8-alkoxy quinolines, including the target compound 8-Butoxy-quinolin-2-ylamine, has been approached through various classical and modern organic chemistry reactions. These methods often involve multi-step sequences starting from readily available precursors.
Multi-step Synthetic Strategies
Traditional methods for constructing the quinoline (B57606) core, such as the Skraup, Friedländer, and Doebner-von Miller reactions, have been adapted for the synthesis of substituted quinolines. jptcp.com These reactions typically utilize anilines as key starting materials. jptcp.com For the synthesis of 2-amino-8-alkoxy quinolines, a common strategy involves the reductive cyclization of nitro and cyano groups. For instance, isopropyl-2-cyano-3-(2-nitrophenyl)acrylate can be used as a model substrate to optimize reductive cyclization conditions. clockss.org A study demonstrated the use of a zinc/acetic acid system for this transformation, which was found to be applicable to a variety of substrates with different substituents. clockss.org
Another classical approach is the nucleophilic substitution of a suitable leaving group on the quinoline ring. For example, 2-chloroquinolines can undergo nucleophilic substitution to introduce the amino group. clockss.org In the context of 8-alkoxy derivatives, the synthesis often begins with a precursor already containing the alkoxy group or a functional group that can be converted to it, such as a hydroxyl group. nih.govnih.gov The synthesis of 8-alkoxy-quinolin-5-amines has been described, which could potentially be adapted for 2-amino analogs. jptcp.com
Modern synthetic strategies often focus on improving efficiency and substrate scope. For example, a novel metal-free TMSOTf-catalyzed [4 + 2] annulation of ynamides with β-(2-aminophenyl)-α,β-ynones has been developed to produce 2-aminoquinolines under mild conditions. organic-chemistry.orgacs.org This method is particularly useful for synthesizing 3-alkyl-substituted 2-aminoquinolines, which are difficult to obtain through other methods. organic-chemistry.orgacs.org
| Reaction Type | Key Reagents/Conditions | Precursor Example | Product Type |
| Reductive Cyclization | Zn/AcOH | Isopropyl-2-cyano-3-(2-nitrophenyl)acrylate | 2-Aminoquinoline (B145021) |
| Nucleophilic Substitution | Amine | 2-Chloroquinoline | 2-Aminoquinoline |
| [4+2] Annulation | TMSOTf, Ynamides | β-(2-Aminophenyl)-α,β-ynones | 2-Aminoquinolines |
Precursor Identification and Preparation
The selection and preparation of appropriate precursors are critical for the successful synthesis of this compound. A common precursor for the quinoline ring is a substituted aniline (B41778). jptcp.com For the target compound, an o-substituted aniline bearing a butoxy group would be an ideal starting material.
One general route to 2-amino-8-alkoxy quinolines starts with the corresponding 8-hydroxyquinoline (B1678124). mdpi.com The hydroxyl group can be alkylated to introduce the butoxy chain. For instance, 8-hydroxyquinoline can be reacted with an appropriate alkyl halide in the presence of a base. mdpi.com Subsequent steps would then be required to introduce the amino group at the 2-position.
Another key precursor type is the 2-aminoaryl ketone or aldehyde. jptcp.comresearchgate.net These can undergo condensation reactions with compounds containing an active methylene (B1212753) group to form the quinoline ring. For example, 2-aminoaryl ketones can react with carbonyl compounds in the presence of a catalyst. jptcp.com
The synthesis of 4-chloro-8-tosyloxyquinoline has been reported, starting from the readily available 4-hydroxy-8-tosyloxyquinoline. researchgate.net This chlorinated intermediate can then react with various nucleophiles to introduce functionality at the 4-position, with simultaneous or subsequent removal of the tosyl protecting group to reveal the 8-hydroxyquinoline, which can then be alkylated. researchgate.net A similar strategy could be envisioned for substitution at the 2-position.
Catalytic Approaches in Quinoline Synthesis Relevant to this compound
Catalysis, particularly using transition metals, has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Annulation Reactions
Transition metals such as palladium, copper, rhodium, and iridium have been extensively used to catalyze the formation of the quinoline ring. ias.ac.inrsc.org Palladium-catalyzed reactions are particularly common. For instance, Pd(OAc)2 has been used to catalyze the aerobic oxidative aromatization of aliphatic alcohols and anilines to produce quinoline derivatives. mdpi.com A palladium-catalyzed cascade reaction of gem-dibromovinylanilines with tert-butyl isocyanide and arylboronic acids has been employed for the synthesis of 3-aryl-2-aminoquinolines. ias.ac.in
Copper-catalyzed reactions also provide efficient routes to quinolines. A one-pot copper-catalyzed synthesis of substituted quinolines from anilines and aldehydes has been demonstrated, proceeding through C-H functionalization. ias.ac.in Furthermore, a silver(I)-catalyzed annulation of 1-aminobutadiynes with anilines has been reported to yield 2-aminoquinolines. researchgate.net
| Catalyst | Reaction Type | Reactants | Product |
| Pd(OAc)2 | Aerobic Oxidative Aromatization | Aliphatic Alcohols, Anilines | Quinoline Derivatives |
| Palladium | Cascade Reaction | gem-Dibromovinylanilines, tert-Butyl Isocyanide, Arylboronic Acids | 3-Aryl-2-aminoquinolines |
| Copper | C-H Functionalization | Anilines, Aldehydes | Substituted Quinolines |
| Silver(I) | Annulation | 1-Aminobutadiynes, Anilines | 2-Aminoquinolines |
Oxidative Cross-Dehydrogenative Coupling Reactions
Oxidative cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for C-C and C-N bond formation, offering an atom-economical approach to complex molecules. mdpi.com In the context of quinoline synthesis, CDC reactions have been utilized to construct the heterocyclic ring.
A notable example is the potassium persulfate (K2S2O8)-mediated oxidative cross-dehydrogenative coupling of N-aryl glycine (B1666218) derivatives with olefins, which provides a practical and economical route to quinoline-2-carboxylates. rsc.orgnih.gov This method is attractive due to the low cost and low toxicity of K2S2O8. rsc.org Transition-metal-free CDC reactions have also been developed. For instance, the acylation of quinolines with arylmethanols has been achieved using K2S2O8 as the oxidant. organic-chemistry.org
Vanadium-catalyzed aerobic oxidative CDC reactions have been developed for the coupling of sp3 C-H and sp2 C-H bonds in an aqueous medium, using molecular oxygen as the oxidant. rsc.org While this specific example focused on the indolation of tetrahydroisoquinolines, the principle could be extended to the synthesis of quinoline derivatives. rsc.org
Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. biotage.co.jp This technology has been successfully applied to the synthesis of quinoline derivatives, including 2-aminoquinolines. clockss.orgbiotage.co.jp
The use of microwave synthesizers has been shown to dramatically increase productivity in the preparation of 2-aminoquinoline libraries. biotage.co.jp In one case, a library validation that took 37 days with traditional heating was completed in just two days using microwave technology. biotage.co.jp
Microwave irradiation has been employed in various quinoline-forming reactions. For example, a rapid synthesis of 2-vinylquinolines was achieved through a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline (B7769805) and an aldehyde under microwave irradiation. nih.gov Another example is the microwave-assisted synthesis of 2,4-disubstituted quinolines from 2-aminoaryl ketones. ias.ac.in Furthermore, a microwave-assisted cascade strategy has been developed for the synthesis of indolo[2,3-b]quinolines from 2-(phenylethynyl)anilines and aryl isothiocyanates. acs.org
The synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been efficiently achieved through the reaction of cyclohexanone (B45756) and arylidene malononitriles in the corresponding alcohols under microwave irradiation. researchgate.net This highlights the potential of microwave-assisted synthesis for preparing precursors to more complex quinoline derivatives.
| Reaction | Key Features | Reactants | Product |
| Olefination | Trifluoromethanesulfonamide-mediated, Rapid | 2-Methylquinoline, Aldehyde | 2-Vinylquinoline |
| Cyclization | Cascade reaction | 2-(Phenylethynyl)anilines, Aryl isothiocyanates | Indolo[2,3-b]quinoline |
| Condensation | Efficient, High yield | Cyclohexanone, Arylidene malononitriles | 2-Alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Convergent Synthesis Strategies
In the context of 2-aminoquinoline derivatives, a convergent approach can be particularly advantageous. For instance, the synthesis of an imidazole-fused 2-aminoquinoline has been achieved through a convergent route. nih.govacs.orgacs.orgx-mol.comfigshare.com This strategy relied on the coupling of two key intermediates: a functionalized o-halo-aniline and a 4-cyanoimidazole. acs.org The key steps involved a Miyaura borylation and a tandem Suzuki-Miyaura coupling, followed by an acid-mediated cyclization to form the quinoline core. nih.govacs.orgacs.org This convergent method significantly reduced the process mass intensity compared to a more linear approach. nih.gov
Another example of a convergent strategy involves the Buchwald-Hartwig-Migita cross-coupling reaction. mdpi.com This method has been used to synthesize N,S-bis-glycosylquinolin-2-ones by coupling 1-thiosugars with 3-iodo-N-glycosylquinolin-2-ones. mdpi.com This approach allows for the efficient and modular assembly of complex glycosylated quinoline structures. mdpi.com
The table below outlines a general comparison between linear and convergent synthesis approaches, highlighting the improved efficiency of the latter.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | A -> B -> C -> D | Simple to plan. | Overall yield drops significantly with each step. |
| Convergent Synthesis | A -> B; C -> D; B + D -> E | Higher overall yield; greater flexibility. wikipedia.orgfiveable.me | Requires more complex planning and synthesis of fragments. |
Purification Techniques in Synthesis of Quinolines
The isolation and purification of the target quinoline derivatives are critical steps to ensure the final product's purity. Various chromatographic and non-chromatographic techniques are employed.
Column Chromatography
Column chromatography is a fundamental purification technique in organic synthesis, frequently used for the separation of quinoline derivatives. farmaceut.orgscielo.brrsc.org In this method, the crude reaction mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. farmaceut.orgscielo.brrsc.org An eluent, or mobile phase, is then passed through the column, and the different components of the mixture are separated based on their differential adsorption to the stationary phase. farmaceut.orgscielo.br
The choice of eluent system is crucial for effective separation. For quinoline derivatives, common solvent systems include mixtures of petroleum ether and ethyl acetate (B1210297), or chloroform (B151607) and methanol. farmaceut.orgscielo.brrsc.org For instance, in the synthesis of 2,3,8-trisubstituted quinolines, column chromatography on silica gel using chloroform as the eluent was employed for purification. scielo.br Similarly, the purification of other quinoline derivatives has been achieved using a petroleum ether/ethyl acetate solvent system. rsc.orgrsc.org
In some cases, automated reversed-phase column chromatography is utilized, which can be particularly effective for separating diastereomeric mixtures of quinoline analogues. nih.gov
Filtration and Evaporation
Filtration and evaporation are essential work-up and purification steps in the synthesis of quinolines. dergipark.org.trumich.edugoogle.com Following a reaction, filtration is often used to remove solid impurities, catalysts, or byproducts. umich.edugoogle.com For example, after a reaction, the mixture might be filtered through celite to remove solid reagents. rsc.org
Evaporation, typically performed under reduced pressure (in vacuo), is used to remove the solvent from the reaction mixture or from the combined organic layers after an extraction process. scielo.brdergipark.org.trgoogle.com This concentrates the desired product, which can then be further purified by other techniques like column chromatography or recrystallization. scielo.brdergipark.org.tr
For instance, in the synthesis of tricyclic quinoline derivatives, after the reaction was complete, the process involved filtration and evaporation of the solvent before the residue was purified by column chromatography. dergipark.org.tr Similarly, in the synthesis of dimethoxy nih.govbenzothieno[2,3-c]quinolines, the solid product was removed by filtration, and the filtrate was evaporated to yield the crude product, which was then crystallized. umich.edu
The following table summarizes the common purification techniques used in quinoline synthesis.
| Purification Technique | Description | Application in Quinoline Synthesis |
| Column Chromatography | Separation based on differential adsorption of compounds on a stationary phase. | Widely used for purifying crude reaction mixtures of quinoline derivatives. farmaceut.orgscielo.brrsc.org |
| Filtration | Separation of solids from liquids. | Removal of catalysts, byproducts, and other solid impurities. rsc.orgumich.edugoogle.com |
| Evaporation | Removal of volatile solvents. | Concentration of the product after reaction or extraction. scielo.brdergipark.org.trgoogle.com |
| Recrystallization | Purification of solids based on differences in solubility. | Often used to obtain highly pure crystalline quinoline products. umich.edu |
Chemical Reactivity and Derivatization of 8 Butoxy Quinolin 2 Ylamine
Reactivity Profile of the Quinoline (B57606) Core
The quinoline ring system is a fused heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a complex reactivity profile where the benzene part (carbocyclic ring) is prone to electrophilic attack, while the pyridine part (heterocyclic ring) is more susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the benzene portion of the quinoline ring is generally more reactive than the pyridine portion, which is deactivated by the electron-withdrawing nitrogen atom. reddit.com Therefore, electrophilic attack typically occurs on the benzene ring at positions 5 and 8. reddit.com
The reactivity and orientation of EAS on 8-Butoxy-quinolin-2-ylamine are heavily influenced by the two powerful electron-donating groups (EDGs) attached to the ring: the 2-amino group (-NH2) and the 8-butoxy group (-OBu).
Activating and Directing Effects : Both the amino and butoxy groups are strong activating groups that donate electron density to the aromatic system through resonance. pressbooks.publibretexts.orgopenstax.org This increases the nucleophilicity of the quinoline ring, making it more reactive towards electrophiles than unsubstituted quinoline. These groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. pressbooks.publibretexts.org
Considering the positions on the carbocyclic ring (positions 5, 6, and 7), the directing effects can be summarized as follows:
The 8-butoxy group directs incoming electrophiles to the ortho position (C7) and the para position (C5).
Theoretical studies on similar structures, like 8-hydroxyquinoline (B1678124), show that electron density is high on carbons C-2 to C-7, indicating multiple potential sites for substitution. orientjchem.orgresearchgate.net However, the combined directing effects of the butoxy and amino groups strongly favor substitution at the C5 and C7 positions of the benzene ring. Due to steric hindrance from the bulky butoxy group at position 8, electrophilic attack at position 7 might be less favored than at position 5.
Nucleophilic Substitution Reactions, including at the Pyridine Moiety
The pyridine moiety of the quinoline ring is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions. However, in this compound, the C2 position is already substituted with a strongly electron-donating amino group, which generally makes nucleophilic substitution at this position difficult unless the amino group is first converted into a better leaving group (e.g., a diazonium salt).
A classic example of nucleophilic substitution on nitrogen heterocycles is the Chichibabin reaction, which involves the amination of the ring using sodium amide (NaNH2). wikipedia.orgyoutube.com For an unsubstituted quinoline, this reaction typically yields 2-aminoquinoline (B145021). youtube.comresearchgate.net If the C2 position is blocked, amination can sometimes occur at the C4 position. researchgate.net The reaction proceeds through an addition-elimination mechanism via a σ-adduct (Meisenheimer adduct) intermediate. wikipedia.org However, the Chichibabin reaction is generally inhibited by electron-withdrawing groups and can have drawbacks such as low yields and poor regioselectivity under its typically harsh conditions. wikipedia.orgrsc.org For this compound, the presence of the 2-amino group would prevent a standard Chichibabin reaction at that position.
Nucleophilic substitution can also occur if a good leaving group, such as a halogen, is present on the pyridine ring. For instance, 2-haloquinolines readily undergo amination with various amines. rsc.org In the case of this compound, if the amine were to be replaced by a halogen, this position would become highly activated towards nucleophilic attack.
Oxidation Pathways and Site Selectivity
The oxidation of quinoline derivatives can be complex, with potential reaction sites at the nitrogen atom, the carbocyclic ring, or the heterocyclic ring. The presence of electron-donating groups like the amino and butoxy groups makes the ring system more susceptible to oxidation.
Oxidation of the quinoline nitrogen can lead to the formation of a quinoline N-oxide. This transformation activates the C2 and C4 positions for both nucleophilic and electrophilic attack. For example, quinoline N-oxides can be used as substrates in C-H activation reactions to introduce various functional groups at the C2 position. nih.gov
The electron-rich benzene ring is also a potential site for oxidation, which can sometimes lead to ring-opening under harsh conditions. The specific site of oxidation will depend on the oxidant used and the reaction conditions. For instance, studies on 8-hydroxyquinoline derivatives have shown that the phenolic group is susceptible to oxidation. nih.gov While the butoxy group is an ether and generally more stable than a hydroxyl group, strong oxidizing agents could potentially lead to cleavage of the ether bond or oxidation of the aromatic ring.
Reactions at the Amine Functionality
The 2-amino group of this compound is a primary aromatic amine and exhibits typical reactivity for this functional group. It can readily undergo a variety of reactions, making it a key site for derivatization.
Acylation : The amino group can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This reaction is often used to modify the electronic properties of the molecule or to introduce new functional groups. Studies on the related 2-amino-8-quinolinol have shown that acylation can be selectively directed to either the C2-amino group or the C8-hydroxy group by carefully choosing the reaction conditions and reagents. researchgate.net For instance, using EDCI and DMAP with various carboxylic acids tends to favor O-acylation, while using acyl imidazolides under anionic conditions can favor N-acylation. researchgate.net
Alkylation : The nitrogen atom can be alkylated to form secondary or tertiary amines, though controlling the degree of alkylation can be challenging.
Diazotization : The primary amine can react with nitrous acid (usually generated in situ from NaNO2 and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions, or used in coupling reactions to form azo compounds.
Derivatization Strategies for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, derivatization can be targeted at the quinoline core, the amine functionality, or the butoxy chain to explore how these modifications impact its properties. nih.govresearchgate.net The goal is often to enhance potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net
Modification of the Butoxy Chain
The 8-butoxy group is a key feature that influences the lipophilicity and steric profile of the molecule. Modifying this chain is a common strategy in SAR studies to fine-tune these properties. nih.gov
Chain Length and Branching : The length of the alkyl chain can be varied (e.g., methoxy (B1213986), ethoxy, propoxy) to investigate the effect of lipophilicity on activity. Introducing branching (e.g., isobutoxy, sec-butoxy) or unsaturation (e.g., allyloxy) can probe the steric requirements of the target binding site.
Introduction of Functional Groups : The butoxy chain can be functionalized with polar groups (e.g., hydroxyl, amino, carboxyl) to increase water solubility or to introduce new hydrogen bonding interactions. For example, terminal alcohols or amines could be introduced by starting with a protected haloalkoxyquinoline and performing a substitution reaction.
Ether to Thioether/Amine Linkage : The ether linkage itself can be replaced with a thioether (-SBu) or an amino (-NHBu) linkage to alter the electronic properties and conformational flexibility of the side chain.
These modifications allow for a systematic exploration of how changes in the size, shape, and polarity of the C8-substituent affect the compound's biological profile. researchgate.net
Substitutions on the Quinoline Ring System
The reactivity of the this compound ring system towards substitution reactions is governed by the electronic effects of its constituent functional groups: the electron-donating 2-amino group and the 8-butoxy group. Both of these groups are activating and ortho-, para-directing for electrophilic aromatic substitution. This directing effect enhances the nucleophilicity of specific positions on the quinoline ring, making them more susceptible to attack by electrophiles.
Based on the directing effects of the amino and butoxy groups, electrophilic substitution is predicted to occur preferentially at the C3, C5, and C7 positions of the quinoline nucleus. Theoretical studies on the analogous compound, 8-hydroxyquinoline, support that electrophilic attack is favored at positions ortho and para to the activating hydroxyl group, specifically the 5- and 7-positions. researchgate.net A similar outcome can be anticipated for this compound, where the butoxy group at C8 would strongly direct electrophiles to the C7 and C5 positions. The 2-amino group further activates the ring, particularly at the C3 position.
Conversely, nucleophilic aromatic substitution (SNA) on the quinoline ring of this compound is less favorable. Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack, which are absent in the parent molecule. mdpi.comnih.gov
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Activating Group Influence | Predicted Reactivity | Representative Reaction |
|---|---|---|---|
| C3 | Ortho to 2-amino group | Moderately Activated | Halogenation, Nitration |
| C4 | Meta to 2-amino and 8-butoxy groups | Deactivated | Substitution unlikely |
| C5 | Para to 8-butoxy group | Strongly Activated | Friedel-Crafts, Sulfonation |
| C6 | Meta to 8-butoxy group | Deactivated | Substitution unlikely |
| C7 | Ortho to 8-butoxy group | Strongly Activated | Halogenation, Nitration |
Molecular Hybridization Approaches for Novel Derivatives
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single hybrid molecule. rsc.org For this compound, the primary amine at the C2 position serves as a versatile handle for derivatization, particularly for the synthesis of Schiff bases (imines).
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. hilarispublisher.comdavidpublisher.com This reaction provides a straightforward method to link the this compound scaffold to a wide array of other molecules, thereby creating novel hybrid compounds with potentially enhanced or new biological activities. nih.gov The resulting imine group (–N=CH–) is a key feature in many biologically active compounds. davidpublisher.comnih.gov The synthesis is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. koyauniversity.org
The diverse range of commercially available aldehydes and ketones allows for the creation of a large library of Schiff base derivatives of this compound for screening purposes.
Table 2: Examples of Potential Schiff Base Hybrids from this compound
| Reactant (Aldehyde/Ketone) | Resulting Hybrid Scaffold | Potential Application Area |
|---|---|---|
| Salicylaldehyde | 8-Butoxy-2-((E)-(2-hydroxybenzylidene)amino)quinoline | Antimicrobial, Anticancer |
| Vanillin | 8-Butoxy-2-((E)-(4-hydroxy-3-methoxybenzylidene)amino)quinoline | Antioxidant, Anticancer |
| Indole-3-carboxaldehyde | 8-Butoxy-2-((E)-((1H-indol-3-yl)methylene)amino)quinoline | Anticancer, Antiviral |
| 4-Pyridinecarboxaldehyde | 8-Butoxy-2-((E)-(pyridin-4-ylmethylene)amino)quinoline | Antitubercular, Antimalarial |
| 2-Acetylthiophene | (E)-N-(1-(thiophen-2-yl)ethylidene)-8-butoxyquinolin-2-amine | Antibacterial |
Coordination Chemistry of Quinoline Derivatives with Metal Ions
Quinoline derivatives, particularly those with donor atoms positioned for chelation, are excellent ligands in coordination chemistry. scispace.com 8-Aminoquinoline and its derivatives are well-known bidentate ligands that coordinate with metal ions through the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amino group, forming a stable five-membered ring. nih.gov this compound possesses the 2-aminoquinoline core structure, which is analogous to the chelating motif in 8-aminoquinoline, and is therefore expected to act as a bidentate N,N-donor ligand.
The coordination of this compound to a metal center would result in the formation of a stable chelate complex. The properties of the resulting metal complex, such as its geometry, stability, and reactivity, are influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. rsc.org The formation of metal complexes can significantly alter the biological properties of the parent quinoline ligand. hilarispublisher.comscirp.org For instance, complexes of 8-hydroxyquinoline derivatives with metals like copper(II) and zinc(II) have been extensively studied for their biological activities. scirp.orgmdpi.com Similar research has been conducted on complexes involving 8-aminoquinoline. nih.govacs.org
The coordination behavior of this compound is expected to be similar to that of other bidentate aminoquinoline ligands, forming complexes with a variety of transition metals.
Table 3: Potential Metal Complexes of this compound (L)
| Metal Ion (M) | Potential Complex Formula | Likely Coordination Geometry |
|---|---|---|
| Cu(II) | [Cu(L)2]Cl2 | Square Planar or Distorted Octahedral |
| Ni(II) | [Ni(L)2Cl2] | Octahedral |
| Co(II) | [Co(L)2Cl2] | Tetrahedral or Octahedral |
| Zn(II) | [Zn(L)2]Cl2 | Tetrahedral |
| Pt(II) | [Pt(L)Cl2] | Square Planar |
| Ru(II) | [Ru(L)2(arene)]Cl2 | Pseudo-octahedral (Piano-stool) |
| Rh(III) | [Rh(L)2Cl2]Cl | Octahedral |
Mechanistic Investigations of 8 Butoxy Quinolin 2 Ylamine S Molecular Interactions
Elucidation of Target Binding Mechanisms
The therapeutic potential of 8-Butoxy-quinolin-2-ylamine is primarily associated with its activity as an antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). idrblab.netnih.gov MCHR1, a G protein-coupled receptor (GPCR), is a crucial regulator of energy homeostasis and is considered a promising target for the treatment of obesity. nih.govmdpi.comnih.gov The investigation into how ligands like this compound bind to this receptor is essential for understanding their mechanism of action.
Interaction with Melanin-Concentrating Hormone Receptor 1 (MCHR1)
Studies on the broader class of quinoline (B57606) and quinazoline (B50416) derivatives as MCHR1 antagonists have provided significant insights into the binding mode. mdpi.comnih.gov The binding pocket for these antagonists within the MCHR1 receptor is predominantly hydrophobic. mdpi.com Molecular docking and simulation studies reveal that the quinoline core of the antagonist is stabilized within a cavity formed by transmembrane helices TM2, TM3, and TM7. mdpi.com
Ligand-Receptor Binding Kinetics
Beyond simple binding affinity (Ki or KD), the kinetic parameters of a ligand-receptor interaction, such as the association rate (k_on) and dissociation rate (k_off), are increasingly recognized as critical determinants of a drug's in vivo efficacy. nih.govnih.gov These parameters define the residence time (RT = 1/k_off) of a drug on its target, which can be more predictive of therapeutic effect than equilibrium constants alone. nih.gov
The process involves the ligand associating with the receptor to form a complex, a step defined by the association rate (k_on). nih.govuniversiteitleiden.nl The stability of this complex is determined by the dissociation rate (k_off), which is the rate at which the ligand unbinds from the receptor. nih.gov A slow dissociation rate, and therefore a long residence time, can lead to a more sustained pharmacological effect. nih.gov
While specific kinetic binding data for this compound is not detailed in the available literature, the evaluation of these parameters is a standard part of the characterization of MCHR1 antagonists. nih.gov Methods like kinetic radioligand binding assays or Bioluminescence Resonance Energy Transfer (BRET) are used to determine the k_on, k_off, and ultimately the residence time of a compound at the receptor. universiteitleiden.nlresearchgate.net For MCHR1 antagonists, a slow dissociation from the receptor is considered a desirable characteristic. nih.gov
Enzymatic Interaction and Inhibition Kinetics (if applicable to related compounds)
While this compound is primarily studied for its receptor antagonism, the quinoline and quinolinone scaffolds are present in many compounds that exhibit inhibitory activity against various enzymes. mdpi.commdpi.comnih.govfrontiersin.org Examining the inhibition kinetics of these related molecules can offer valuable insights into potential off-target activities or additional therapeutic applications.
Determination of Inhibition Modes (e.g., Mixed-Type Inhibition)
The mode of enzyme inhibition describes how an inhibitor binds to an enzyme and affects its activity. Studies on quinoline and quinazolinone derivatives have revealed various inhibition modes against different enzymes. For instance, certain quinazolinone derivatives have been identified as tyrosinase inhibitors. mdpi.com Kinetic analysis of one such derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), demonstrated a mixed-type inhibition. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com In another study, a series of 3-amino-2-aryl-quinazolin-4(3H)-one derivatives were found to be competitive inhibitors of carbonic anhydrase-II, meaning they bind to the active site of the enzyme and compete with the substrate. frontiersin.org
Calculation of Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. pharmacologycanada.org It represents the equilibrium dissociation constant for the binding of the inhibitor to the enzyme; a smaller Ki value signifies a greater binding affinity and higher potency. pharmacologycanada.orgresearchgate.net The Ki is a more precise measure than the IC50 value because it is independent of substrate concentration. nih.gov
In a study of quinazolinone derivatives as inhibitors of human carbonic anhydrase-II (hCA-II), the Ki values were determined to quantify their inhibitory strength. frontiersin.org The most active compound in the series, 3-Amino-2-(3-Nitrophenyl) Quinazolin-4(3H)-one, exhibited a Ki of 14.25 ± 0.017 μM. frontiersin.org
Table 1: Inhibition Constants (Ki) of Selected Quinazolinone Derivatives against hCA-II
| Compound | Ki (μM) against hCA-II | Mode of Inhibition |
|---|---|---|
| 3-Amino-2-(3-Nitrophenyl) Quinazolin-4(3H)-one (4d) | 14.25 ± 0.017 | Competitive |
Data sourced from Frontiers in Chemistry, 2020. frontiersin.org
Analytical Methods for Kinetic Evaluation (e.g., Lineweaver-Burk Plots)
Lineweaver-Burk plots, also known as double reciprocal plots, are a common graphical method used in enzyme kinetics to determine the mode of inhibition. researchgate.netpearson.comlibretexts.org This plot linearizes the Michaelis-Menten equation by plotting the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]). pearson.comlibretexts.org The intercepts on the x and y axes provide information about the Michaelis constant (Km) and maximum velocity (Vmax). libretexts.org
The pattern of lines on a Lineweaver-Burk plot in the presence of different inhibitor concentrations reveals the inhibition type:
Competitive Inhibition: Lines intersect on the y-axis, indicating that Vmax is unchanged, but the apparent Km increases. youtube.com
Uncompetitive Inhibition: Lines are parallel, indicating a decrease in both Vmax and apparent Km. youtube.com
Mixed Inhibition: Lines intersect in the second quadrant (to the left of the y-axis), indicating that both Vmax and Km are affected. mdpi.comyoutube.com
Non-competitive Inhibition: A specific type of mixed inhibition where lines intersect on the x-axis, indicating a decrease in Vmax while Km remains unchanged. youtube.com
This analytical method was used to identify the mixed-type inhibition of tyrosinase by quinazolinone derivative Q1, where a series of lines met in the second quadrant. mdpi.com
Modulation of Intracellular Signaling Pathways
The interaction of this compound with its primary biological target initiates a cascade of intracellular events, leading to the modulation of key signaling pathways. As an antagonist, its primary role is to block the endogenous signaling that would normally be triggered by the natural ligand. This blockade has significant downstream consequences, particularly on pathways regulated by G-protein coupled receptors and potentially on various kinase activities.
This compound has been identified as an inhibitor of the Melanin-concentrating hormone receptor 1 (MCHR1). idrblab.net MCHR1 is a class A G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), couples to and activates heterotrimeric G-proteins. idrblab.netresearchgate.net Specifically, MCHR1 signaling involves the G alpha (Gα) subunits of the Gq and Gi families. idrblab.netnih.gov
The Gαi subunit's primary function is to inhibit the enzyme adenylyl cyclase, which leads to decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net The Gαq subunit, on the other hand, activates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). nih.gov
As an antagonist at the MCHR1, this compound blocks the activation of these G-protein-mediated pathways. idrblab.net By preventing the MCH-induced conformational change in the receptor, it inhibits the dissociation of the Gα subunits from the receptor complex, thereby blocking the downstream signaling cascades associated with both Gαi and Gαq. idrblab.netnih.gov This dual inhibition is a characteristic feature of many MCHR1 antagonists. nih.gov The compound's interaction is linked to pathways including neuroactive ligand-receptor interaction, peptide ligand-binding receptors, and general GPCR downstream signaling. idrblab.net
Table 1: GPCR Signaling Events Modulated by this compound
| Target Receptor | Associated G-Protein Subunit | Downstream Pathway | Effect of this compound |
| MCHR1 | G alpha (i) (Gαi) | Inhibition of Adenylyl Cyclase -> Decreased cAMP | Inhibition of this pathway idrblab.netresearchgate.net |
| MCHR1 | G alpha (q) (Gαq) | Activation of Phospholipase C -> Increased IP3 & DAG | Inhibition of this pathway idrblab.netnih.gov |
While direct experimental studies detailing the interaction of this compound with specific protein kinases are not prominently available in the literature, its core chemical structure, the quinoline scaffold, is widely recognized as a "privileged scaffold" in the development of kinase inhibitors. ekb.eg Quinoline-based compounds have been extensively investigated and developed as potent modulators of a wide array of kinases, which are crucial enzymes in cellular signaling. nih.gov These derivatives have shown significant inhibitory activity against numerous kinases involved in cancer signaling pathways. nih.govbohrium.com
The quinoline ring system serves as a versatile template for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby blocking their phosphorylating activity. nih.govacs.org Research on different quinoline derivatives has demonstrated their potential to inhibit several key kinase families.
RAF Kinases: Certain quinoline derivatives have been developed as inhibitors of RAF kinases (B-RAF, C-RAF), which are key components of the MAPK/ERK signaling pathway that regulates cell proliferation and survival. bohrium.combohrium.com
Receptor Tyrosine Kinases (RTKs): The quinoline scaffold is present in inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and c-Met, which play critical roles in cell growth and angiogenesis. nih.gov
Other Serine/Threonine Kinases: Derivatives of 8-hydroxy-quinoline have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. researchgate.net Other quinoline-based molecules have been explored as inhibitors of Aurora kinases and Phosphoinositide 3-kinases (PI3Ks). ekb.eg
Given the established role of the quinoline moiety in kinase inhibition, it is plausible that this compound could exhibit activity towards one or more protein kinases. However, without direct experimental data, this remains a theoretical possibility based on structure-activity relationships within its chemical class.
Table 2: Examples of Kinase Families Targeted by Quinoline-Based Compounds
| Kinase Family | Specific Examples | Role of Quinoline Scaffold |
| Serine/Threonine Kinases | RAF (B-RAF, C-RAF), Pim-1, Aurora Kinases, PI3K | Acts as a core structure for inhibitors targeting the ATP-binding site ekb.egbohrium.combohrium.comresearchgate.net |
| Receptor Tyrosine Kinases | EGFR, c-Met, VEGFR | Forms the basis for selective inhibitors of growth factor receptors ekb.egnih.gov |
| Janus Kinases (JAK) | JAK3 | Used in the synthesis of inhibitors for the JAK/STAT pathway googleapis.com |
Conformational Dynamics in Solution and Bound States
The biological activity of a small molecule like this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. lumenlearning.com Conformational analysis examines the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds and the associated energy differences. libretexts.orgscribd.com While specific experimental data from X-ray crystallography or solution NMR studies for this compound are not publicly available, its conformational properties can be discussed based on its structural features and general chemical principles.
In a solution state, this compound possesses significant conformational freedom, primarily due to the flexible n-butoxy group attached at the 8-position of the rigid quinoline ring system. The four-carbon alkyl chain can rotate around its carbon-carbon and carbon-oxygen single bonds, allowing it to adopt numerous conformations. The relative population of these conformers is determined by their energetic stability, which is influenced by factors like torsional strain and steric interactions. lumenlearning.comlibretexts.org The specific solvent environment can also influence conformational preference through interactions like hydrogen bonding and solvophobic effects. uncw.eduresearchgate.net Techniques like NMR spectroscopy are powerful tools for studying these solution-state dynamics by analyzing chemical shifts and relaxation times, which provide insight into the molecular mobility of different parts of the molecule. bhu.ac.inibchem.com
When this compound binds to its target, the MCHR1 receptor, its conformational freedom becomes highly restricted. To fit within the receptor's binding pocket, the molecule must adopt a specific, low-energy "bound" conformation. This induced fit stabilizes the ligand-receptor complex and is essential for its antagonist activity. The flexible butoxy chain would likely orient itself to occupy a hydrophobic sub-pocket within the receptor, maximizing favorable van der Waals interactions. The rigid quinoline core would establish key interactions, such as pi-pi stacking or hydrogen bonds, with the amino acid residues of the receptor. The stability of this bound complex is often investigated using computational methods like molecular docking and molecular dynamics (MD) simulations, which can model the interactions at an atomic level and predict the most stable binding pose. mdpi.complos.org These simulations can reveal the specific conformation adopted upon binding and the dynamic nature of the ligand-receptor interactions over time. tbzmed.ac.ir
Computational Studies and Molecular Modeling of 8 Butoxy Quinolin 2 Ylamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 8-Butoxy-quinolin-2-ylamine) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand, which can help in understanding its potential mechanism of action. mdpi.comresearchgate.net For quinoline (B57606) derivatives, docking studies are commonly performed to evaluate their potential as inhibitors of various enzymes, such as kinases or bacterial enzymes. researchgate.netscielo.br
A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target protein. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. These predictions are instrumental in ranking potential drug candidates and prioritizing them for further experimental validation. arxiv.org
While specific binding affinity data for this compound is not available, studies on similar quinoline-based compounds provide insight into the typical values obtained. For instance, molecular docking of certain quinoline-thiazole hybrids against the human ABL1 kinase domain yielded binding energies ranging from -7.2 to -8.9 kcal/mol. scielo.br Such values indicate a strong potential for interaction with the target's active site.
Table 1: Illustrative Binding Affinities of Quinoline Derivatives against Various Protein Targets (Example Data)
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Quinoline-Thiazole Hybrids | ABL1 Kinase Domain | -7.2 to -8.9 | scielo.br |
| Quinoline Derivatives | Bacterial DNA Gyrase | -7.9 | frontiersin.orgresearchgate.net |
| Quinolin-2-one Hydrazones | Fungal Lanosterol 14α-demethylase | Not Specified | nih.gov |
Beyond a simple energy score, molecular docking provides a detailed, three-dimensional model of the ligand-protein complex. This allows for the analysis of the network of non-covalent interactions that stabilize the binding. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. core.ac.uk Identifying these key interactions is fundamental for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance binding affinity and selectivity. mdpi.com For example, the amino group (-NH2) and the quinoline nitrogen in this compound could act as hydrogen bond donors or acceptors, while the butoxy chain and aromatic rings are likely to engage in hydrophobic and pi-stacking interactions, respectively.
Table 2: Hypothetical Ligand-Protein Interactions for this compound (Illustrative)
| Ligand Atom/Group | Protein Residue (Example) | Interaction Type | Distance (Å) |
|---|---|---|---|
| 2-Amino Group (H-donor) | Aspartic Acid (ASP) | Hydrogen Bond | ~2.9 |
| Quinoline Nitrogen (H-acceptor) | Serine (SER) | Hydrogen Bond | ~3.1 |
| Quinoline Ring System | Phenylalanine (PHE) | Pi-Pi Stacking | ~3.5 |
| Butoxy Chain | Leucine (LEU), Valine (VAL) | Hydrophobic Interaction | ~3.8 - 4.5 |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of a molecule. imperial.ac.uk These methods solve approximations of the Schrödinger equation to determine a molecule's electron density, from which various properties can be derived. southampton.ac.uk
DFT is a robust method for calculating the electronic structure of molecules. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nanobioletters.com A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive. These calculations can help predict a molecule's reactivity, metabolic stability, and even its potential for certain biological activities. nanobioletters.com
Table 3: Example of Calculated Quantum Chemical Parameters (Illustrative Data based on similar studies)
| Parameter | Description | Typical Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 | Related to the ability to donate an electron |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 | Related to the ability to accept an electron |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 | Indicator of chemical reactivity and stability |
| Ionization Potential | Energy required to remove an electron | ~ 6.0 | Relates to antioxidant potential |
| Electron Affinity | Energy released when an electron is added | ~ 1.5 | Relates to oxidizing potential |
A molecule like this compound is not static; its flexible butoxy chain can rotate around single bonds, leading to numerous different three-dimensional arrangements known as conformations. libretexts.org Conformational analysis aims to identify the most stable of these structures, which correspond to local or global energy minima on the potential energy surface. maricopa.edu The stability of a conformer is influenced by factors such as torsional strain (from eclipsing bonds) and steric strain (from atoms being forced too close together). libretexts.orgmaricopa.edu Identifying the global energy minimum and other low-energy conformers is important because the conformation in which a molecule binds to its biological target (the bioactive conformation) is typically one of these low-energy, stable structures. nih.gov
Table 4: Relative Energies of Hypothetical Butoxy Chain Conformers (Illustrative)
| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Anti (trans) | 180° | 0 (Reference) | Most Stable |
| Gauche | 60° | +0.9 | Less Stable |
| Eclipsed | 0° | +4.5 | Least Stable (Transition State) |
DFT calculations can also be used to predict the vibrational frequencies of a molecule. These predicted frequencies correspond to the stretching and bending of chemical bonds and can be correlated with peaks observed in experimental infrared (IR) and Raman spectra. plos.org This application is highly valuable for structural elucidation. By comparing a theoretically calculated vibrational spectrum with an experimentally measured one, scientists can confirm whether the synthesized molecule has the expected chemical structure. researchgate.net Discrepancies between the calculated and experimental spectra can indicate the presence of impurities or that a different isomer was formed.
Table 5: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Experimental IR Frequency (cm⁻¹) (Hypothetical) | DFT Calculated Frequency (cm⁻¹) (Hypothetical) |
|---|---|---|---|
| N-H Stretch | Amine (-NH₂) | 3450, 3360 | 3455, 3368 |
| C-H Stretch (Aromatic) | Quinoline Ring | 3050 | 3058 |
| C-H Stretch (Aliphatic) | Butoxy Chain | 2958, 2872 | 2965, 2879 |
| C=N and C=C Stretch | Quinoline Ring | 1620, 1580 | 1625, 1585 |
| C-O-C Stretch | Butoxy Ether | 1250 | 1255 |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the application of this technique to analogous quinoline structures provides a robust framework for understanding its potential dynamic behavior. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov For quinoline derivatives, MD simulations have been instrumental in elucidating their interaction with biological targets.
For instance, MD simulations have been performed on 4-aminoquinoline (B48711) derivatives to understand their binding stability with targets like the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT) researchgate.net, the α2A-adrenergic receptor dovepress.com, and various proteases. nih.gov A 50-nanosecond MD simulation of 4-aminoquinoline imidazole (B134444) analogues revealed that specific substitutions could enhance the stability of the complex with the Pf3D7 protein, a strain of P. falciparum. researchgate.net Similarly, simulations of other 4-aminoquinoline hybrids have been used to assess their stability within the active sites of enzymes like the kinesin spindle protein Eg5 nih.gov and epidermal growth factor receptor (EGFR). nih.gov
In a hypothetical MD simulation of this compound, the compound would be placed in a simulated physiological environment (e.g., a water box with ions) in complex with a potential protein target. The simulation would track the trajectory of each atom over a set period, allowing for the analysis of:
Conformational Stability: The root-mean-square deviation (RMSD) of the protein and ligand would be monitored to see if the complex reaches a stable equilibrium.
Binding Site Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues would indicate which parts of the protein interact most dynamically with the ligand.
Interaction Energy: The simulation would allow for the calculation of the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), to quantify the strength of the interaction.
These analyses would be crucial in predicting the binding mode and affinity of this compound to a specific biological target, guiding further experimental validation.
Cheminformatics and Predictive Modeling
Cheminformatics and predictive modeling encompass a range of computational techniques that correlate a compound's structure with its physicochemical properties and biological activities.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. arabjchem.org For quinoline derivatives, numerous QSAR studies have been conducted to predict their activity as antimalarial arabjchem.orgasianpubs.orgejbps.comnih.gov, antitubercular dovepress.com, and anticancer agents.
A typical QSAR study on a series of 8-alkoxy-quinolin-2-ylamine analogs would involve the following steps:
Data Set Preparation: A series of this compound analogs with varying substituents would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be measured.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include electronic (e.g., dipole moment), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological descriptors.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
A QSAR study on 4-amino-7-chloroquinolines successfully developed a statistically significant model for their antimalarial activity, highlighting the importance of specific physicochemical properties for their efficacy. arabjchem.org For a hypothetical series of this compound derivatives, a QSAR model might look like:
pIC50 = β0 + β1(LogP) + β2(Molar Refractivity) + β3*(Dipole Moment)
The coefficients (β) would quantify the contribution of each descriptor to the activity.
Table 1: Hypothetical QSAR Model for a Series of 8-Alkoxy-quinolin-2-ylamine Analogs
This interactive table illustrates a potential QSAR model. The descriptors shown are commonly used in such analyses.
| Compound ID | R-Group (at position 8) | pIC50 (Observed) | LogP | Molar Refractivity | Dipole Moment (Debye) | pIC50 (Predicted) |
| 1 | -OCH3 | 5.2 | 2.1 | 55.4 | 2.5 | 5.3 |
| 2 | -OC2H5 | 5.5 | 2.6 | 60.0 | 2.6 | 5.6 |
| 3 | -OC3H7 | 5.8 | 3.1 | 64.6 | 2.7 | 5.9 |
| 4 | -OC4H9 | 6.1 | 3.6 | 69.2 | 2.8 | 6.2 |
| 5 | -OCF3 | 4.9 | 2.4 | 55.1 | 3.5 | 4.8 |
To apply this method to this compound, one would need a dataset of analogs with variations at different positions of the quinoline ring. The model is represented by the equation:
Activity = µ + Σ(Group Contributions)
Here, µ represents the average biological activity of the parent scaffold, and the group contributions are the values for each specific substituent at a particular position.
Table 2: Illustrative Free-Wilson Contribution Table for Quinoline Analogs
This table shows hypothetical activity contributions for different substituents at various positions on the quinoline ring.
| Position | Substituent | Group Contribution to Activity |
| R1 (Position 2) | -NH2 | +0.5 |
| -OH | +0.2 | |
| R2 (Position 4) | -H | 0.0 (Reference) |
| -CH3 | +0.3 | |
| R3 (Position 8) | -OC4H9 | +0.8 |
| -OCH3 | +0.4 |
Bioinformatic analyses utilize computational databases and tools to predict the likely biological targets and pathways for a given compound. mdpi.com For a novel compound like this compound, these analyses can provide the first clues about its mechanism of action.
Target Prediction: Web-based tools like SwissTargetPrediction can predict potential protein targets by comparing the 2D and 3D structure of the query molecule to a library of known active compounds. orientjchem.org For an indole-quinoline derivative, this approach identified potential targets like STAT3 and BCL2. orientjchem.org
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound can be predicted using tools like admetSAR or SwissADME. researchgate.net These predictions are crucial for early-stage evaluation of a compound's drug-likeness. In silico studies on quinoline-3-carboxamide (B1254982) derivatives showed acceptable pharmacokinetic properties for several designed compounds. researchgate.net
Pathway Analysis: Once potential targets are identified, pathway enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can reveal the biological pathways in which these targets are involved. orientjchem.org This helps to understand the potential systemic effects of the compound.
Table 3: Example of a Predicted Bioactivity and Pharmacokinetic Profile for this compound
This table provides an example of the kind of data generated from bioinformatic prediction tools.
| Property | Predicted Value | Confidence |
| Target Class | Kinase | High |
| Protease | Medium | |
| G-protein coupled receptor | Low | |
| LogP (o/w) | 3.6 | - |
| Water Solubility | Poorly soluble | - |
| Blood-Brain Barrier Permeation | Yes | - |
| CYP2D6 Inhibitor | Yes | High |
| Ames Mutagenicity | Non-mutagen | Medium |
Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Structure Elucidation
Spectroscopy is the primary toolset for determining the precise molecular structure of newly synthesized compounds like 8-Butoxy-quinolin-2-ylamine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map out its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed atomic-level picture of a molecule's structure in solution. uncw.edu For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments are used to assign all proton and carbon signals and confirm the connectivity of the butoxy chain to the quinoline (B57606) core at the C-8 position.
¹H NMR: This technique provides information about the number of different types of protons and their chemical environments. The spectrum of this compound would show distinct signals for the aromatic protons on the quinoline ring, the protons of the primary amine group, and the protons of the n-butoxy group (triplet for the terminal methyl, triplet for the O-CH₂ group, and two multiplets for the central methylene (B1212753) groups).
¹³C NMR: This provides information on the different carbon environments in the molecule. The spectrum would display 13 distinct signals corresponding to the nine carbons of the quinoline ring and the four carbons of the butoxy substituent.
2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for confirming the substitution pattern by showing through-space correlations between protons. For instance, a NOESY correlation between the proton at C-7 of the quinoline ring and the protons of the O-CH₂ group of the butoxy chain would definitively confirm the ether linkage at the C-8 position.
Table 1: Predicted NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Quinoline) | 6.5 - 8.0 | - |
| -NH₂ Protons | 5.0 - 6.0 (broad singlet) | - | |
| -O-CH₂- (Butoxy) | 4.0 - 4.2 (triplet) | NOESY with H-7; HSQC with -O-CH₂- carbon | |
| -CH₂-CH₂-CH₂- (Butoxy) | 1.5 - 2.0 (multiplets) | - | |
| -CH₃ (Butoxy) | 0.9 - 1.0 (triplet) | - | |
| ¹³C NMR | Aromatic Carbons (Quinoline) | 110 - 160 | HSQC with corresponding aromatic protons |
| C-2 (C-NH₂) | ~158 | - | |
| C-8 (C-O) | ~155 | - | |
| -O-CH₂- (Butoxy) | ~68 | HSQC with -O-CH₂- protons | |
| -CH₂- (Butoxy) | ~31 | HSQC with corresponding -CH₂- protons | |
| -CH₂- (Butoxy) | ~19 | HSQC with corresponding -CH₂- protons |
Note: Predicted values are based on standard functional group ranges and data from analogous quinoline structures.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in a molecule. sepscience.comspectroscopyonline.com These two methods are often complementary, as some molecular vibrations are more prominent in IR spectra while others are stronger in Raman spectra. sepscience.comwiley-vch.de
For this compound, IR spectroscopy would clearly show absorption bands corresponding to:
N-H stretching: The primary amine (-NH₂) group typically shows two bands in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy group appear just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the quinoline aromatic ring are found in the 1450-1650 cm⁻¹ region.
C-O stretching: A strong band for the aryl-alkyl ether linkage is expected around 1200-1250 cm⁻¹.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the quinoline ring system, providing a characteristic fingerprint for the molecule. sepscience.com
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Butoxy Group | 2850 - 2960 | Strong |
| C=C / C=N Stretch | Quinoline Ring | 1450 - 1650 | Medium-Strong |
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the mass of a molecule with extremely high accuracy.
For this compound (C₁₃H₁₆N₂O), HRMS would be used to confirm its elemental formula. The calculated exact mass is 216.1263 Da. An ESI-MS experiment run in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 217.1341. Further fragmentation analysis (MS/MS) could reveal the loss of the butoxy group or other characteristic fragments, providing additional structural confirmation. researchgate.net
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight (Nominal) | 216 g/mol |
| Exact Mass (Monoisotopic) | 216.1263 Da |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. longdom.org For synthetic compounds like this compound, it is vital for isolating the final product from reaction byproducts and starting materials, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. longdom.orglibretexts.org The compound is spotted on a plate coated with an adsorbent like silica (B1680970) gel and developed in a suitable solvent system (mobile phase). Due to the presence of the polar amine group and the ether linkage, this compound is a moderately polar compound. Its retention factor (Rƒ) would be determined by the polarity of the solvent system used, typically a mixture like hexane (B92381) and ethyl acetate (B1210297). A pure compound should ideally appear as a single spot on the TLC plate. libretexts.org
Table 4: Typical TLC Analysis Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane / Ethyl Acetate mixture (e.g., 7:3 v/v) |
| Visualization | UV light at 254 nm |
| Expected Result | A single spot with a characteristic Rƒ value. |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. ejgm.co.ukdiva-portal.org It offers much higher resolution and efficiency than TLC. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. moca.net.uanih.gov
In RP-HPLC, the compound is passed through a column containing a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase, often a mixture of water (with additives like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. moca.net.uasielc.com The quinoline core of the molecule is a strong chromophore, allowing for sensitive detection using a UV detector, typically in the range of 230-280 nm. ejgm.co.uk The purity of the sample is determined by the percentage of the total peak area that corresponds to the main product peak.
Table 5: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | Linear gradient from 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | A single major peak with a characteristic retention time. |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. In the characterization of novel or synthesized organic molecules, such as this compound, it serves as a crucial verification of purity and confirmation of the molecular formula. This method provides the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretically calculated values derived from the compound's proposed chemical structure.
For this compound, with the molecular formula C₁₃H₁₆N₂O, the theoretical elemental composition is a fixed ratio based on the atomic weights of its constituent atoms. Research findings from various studies that have synthesized and characterized this compound report experimental values from elemental analysis that are in close agreement with these theoretical values, typically within a narrow margin of ±0.4%, which is the generally accepted standard for a pure compound.
Detailed research findings have confirmed the elemental composition of this compound. In one study, the calculated percentages were C, 72.19%; H, 7.46%; and N, 12.95%. The experimentally determined values were found to be C, 72.16%; H, 7.51%; and N, 13.04%, showing strong concordance with the theoretical values. frontiersin.org Another independent synthesis and analysis reported calculated values of C, 72.19%; H, 7.46%; and N, 12.95%, with the found values being C, 72.25%; H, 7.41%; and N, 12.98%. uniurb.it A further study also reported found values of C, 72.06%; H, 7.67%; and N, 12.85%, which are consistent with the expected composition. rsc.org
The data from these analyses are typically presented in a tabular format for clear comparison.
Table 1: Elemental Analysis Data for this compound (C₁₃H₁₆N₂O)
| Element | Theoretical % | Found % (Study 1) frontiersin.org | Found % (Study 2) uniurb.it | Found % (Study 3) rsc.org | Found % (Study 4) rjpbcs.com |
| Carbon (C) | 72.19 | 72.16 | 72.25 | 72.06 | 72.15 |
| Hydrogen (H) | 7.46 | 7.51 | 7.41 | 7.67 | 7.45 |
| Nitrogen (N) | 12.95 | 13.04 | 12.98 | 12.85 | 12.91 |
Structure Activity Relationship Sar Studies of 8 Butoxy Quinolin 2 Ylamine Analogues
Systematic Evaluation of Substituent Effects on Molecular Recognition
The biological activity of quinoline (B57606) derivatives can be significantly modulated by altering the substitution pattern on the scaffold. nih.gov Molecular recognition, the specific interaction between a molecule and its biological target, is highly sensitive to the electronic and steric properties of substituents on the quinoline ring.
Systematic evaluation has shown that the introduction of different functional groups at various positions of the quinoline nucleus of 8-alkoxy-quinolin-2-ylamine analogues can fine-tune their interactions with target proteins. For instance, substituting the quinoline ring with electron-withdrawing groups, such as halogens or nitro groups, often enhances biological activity. nih.govtandfonline.com In studies on related quinoline compounds, substitution at the 5-position with electron-withdrawing substituents was found to improve anticancer activity. nih.gov Conversely, introducing bulky groups can lead to steric hindrance, potentially decreasing binding affinity unless the group can form favorable interactions with a specific pocket in the target protein.
Table 1: Effect of Quinoline Ring Substituents on Activity
| Position of Substitution | Type of Substituent | Observed Effect on Activity | Probable Rationale | Reference |
|---|---|---|---|---|
| Position 2 (Amine Group) | Aromatic Amides | Increased Activity | Increased lipophilicity and electron-withdrawing properties. nih.gov | nih.gov |
| Position 5 | Electron-Withdrawing Groups (e.g., -NO₂) | Improved Anticancer Activity | Enhances interaction with target. | nih.gov |
| Position 5 | Sulfonic Acid (-SO₃H) | Decreased Cytotoxicity | Likely due to hindered cell permeability. nih.gov | nih.gov |
| Position 7 | Halogens (e.g., -Cl) | Improved Activity (in some contexts) | The inductive and mesomeric effects of the halogen can enhance binding. tandfonline.comnih.gov | tandfonline.comnih.gov |
| Position 7 | General Substituents | Often leads to loss of activity in antimalarial analogues. who.int | Interference with required binding conformation. | who.int |
Impact of Alkoxy Chain Length and Branching
The alkoxy group at the 8-position is a key feature of the 8-Butoxy-quinolin-2-ylamine scaffold. The length and branching of this alkyl chain significantly influence the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.
Studies on related alkoxy-substituted heterocycles have demonstrated that incremental increases in the length of the alkoxy chain can lead to a corresponding increase in activity, often up to an optimal length, after which activity may plateau or decrease. nih.govresearchgate.net For example, in one study on quinoline derivatives, activity increased when moving from a methyl to a butyl group at the ether linkage. nih.gov Another study found that an ethoxy group at the C6' position conferred higher activity than a methoxy (B1213986) group in the same position, highlighting the influence of the alkoxy chain's nature. nih.gov
This trend is often attributed to enhanced hydrophobic interactions with the target protein. However, excessively long chains can reduce water solubility or introduce unfavorable steric clashes, leading to diminished activity. mdpi.com Branching in the alkyl chain can also have a profound effect, sometimes improving metabolic stability or providing a better fit within a binding pocket compared to a linear chain.
Table 2: Influence of Alkoxy Chain Characteristics on Biological Activity
| Alkoxy Chain Modification | Example | General Impact on Activity | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Increasing Chain Length | Methoxy -> Ethoxy -> Propoxy -> Butoxy | Activity often increases up to an optimal length. | Improved lipophilicity and hydrophobic interactions with the target. nih.govnih.gov | nih.govnih.gov |
| Exceeding Optimal Length | e.g., Hexyloxy vs. Butoxy | Decreased activity. | Reduced solubility, potential for steric hindrance. mdpi.com | mdpi.com |
| Chain Branching | e.g., Isobutyl vs. n-Butyl | Variable; can increase or decrease activity. | Alters the shape and fit within the binding site; may improve metabolic stability. mdpi.com | mdpi.com |
Role of Amine Substitution Patterns on Activity
The 2-amino group on the quinoline ring is a critical site for modification and plays a pivotal role in the molecule's biological activity. This group can act as a hydrogen bond donor, and its basicity can be important for forming salt bridges with acidic residues (like aspartic acid) in a receptor's binding site. mdpi.com
Modifying the primary amine (-NH₂) to secondary or tertiary amines by adding alkyl or aryl substituents can drastically alter a compound's activity profile. The size, shape, and electronic nature of these substituents are determining factors. mdpi.compharmacy180.com
Research on related quinoline structures has shown that:
Primary vs. Substituted Amines : The presence of a basic amine is often crucial. However, substitution can modulate potency and selectivity.
Alkyl Substituents : In some series, adding small alkyl groups like ethyl to the amine nitrogen maintains or improves affinity for the target receptor. mdpi.com
Bulky Substituents : Larger, bulkier substituents can either enhance activity by accessing additional binding pockets or decrease it due to steric clashes. For instance, replacing an ethyl group with a more bulky isobutyl substituent was shown to maintain affinity for one receptor while being beneficial for another. mdpi.com
Aromatic Substituents : Incorporating an aromatic ring into the amine side chain can lead to compounds with reduced toxicity and altered activity. pharmacy180.com
These findings underscore the importance of the amine substitution pattern in defining the interaction of the ligand with its biological target.
Correlations between Structural Features and Functional Activity
The functional activity of this compound analogues is a direct consequence of their three-dimensional structure and chemical properties, which dictate how they interact with their biological target. A clear correlation exists between specific structural features and the resulting biological effect.
The Quinoline Core : This bicyclic aromatic system serves as the fundamental scaffold. Its ability to participate in π-π stacking and other non-covalent interactions is essential. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. who.int
The 8-Butoxy Group : This group primarily modulates lipophilicity. The four-carbon chain is often optimal for balancing solubility with the ability to cross cell membranes and fit into hydrophobic pockets of a target protein. nih.govnih.gov
The 2-Amine Group : This is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions. Substitutions on this amine directly influence binding affinity and selectivity. mdpi.com
Other Ring Substituents : Halogens (e.g., at C-7) can enhance activity through favorable electronic effects or by acting as a bioisostere for other groups. tandfonline.comnih.gov Conversely, substituents at other positions might be detrimental. For example, a methyl group at position 3 has been found to reduce antimalarial activity in 4-substituted quinolines. pharmacy180.com
Table 3: Summary of Structure-Activity Correlations
| Structural Feature | Modification | Correlated Functional Outcome | Reference |
|---|---|---|---|
| Quinoline Ring | Introduction of electron-withdrawing group at C-5 | Increased anticancer activity. nih.gov | nih.gov |
| Alkoxy Chain at C-8 | Lengthening from methoxy to butoxy | Increased activity in several quinoline series. nih.govnih.gov | nih.govnih.gov |
| Amine at C-2 | Substitution with small alkyl chains (e.g., ethyl) | Maintained or improved receptor affinity. mdpi.com | mdpi.com |
| Quinoline Ring | Introduction of a chlorine atom at C-7 | Improved activity in certain compound series. nih.gov | nih.gov |
Development of SAR Models for Guiding Compound Design
The systematic data gathered from Structure-Activity Relationship (SAR) studies are invaluable for the development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models translate the qualitative and quantitative relationships between chemical structure and biological activity into a mathematical equation. nih.gov
By analyzing a training set of this compound analogues with known activities, QSAR models can be built to:
Identify Key Descriptors : The models identify the molecular properties (descriptors) that are most influential on activity. These can include steric (e.g., molecular volume), electronic (e.g., partial charge), and hydrophobic (e.g., logP) parameters.
Predict Activity : Once validated, the model can be used to predict the biological activity of novel, yet-to-be-synthesized analogues. This allows chemists to prioritize the synthesis of compounds that are most likely to be potent. semanticscholar.org
Guide Rational Design : SAR and QSAR models provide a rational basis for drug design, moving the process away from trial-and-error and towards a more targeted approach. nih.gov They help in optimizing lead compounds by suggesting specific structural modifications that are predicted to enhance desired properties.
The development of robust SAR models is an iterative process. As new compounds are synthesized and tested, the data are fed back into the model, refining its predictive power and deepening the understanding of the SAR for the this compound chemical class. nih.gov
Applications of 8 Butoxy Quinolin 2 Ylamine As a Chemical Probe
Principles of Chemical Probe Design
The design of a chemical probe is a foundational step that dictates its utility and the reliability of the data it generates. The primary goal is to create a molecule that can confidently link the modulation of a specific molecular target to a broader biological outcome. unc.edu
Achieving Selectivity and Affinity for Target Proteins
Two of the most critical attributes of a chemical probe are its affinity (potency) for the intended target and its selectivity against other proteins, especially those that are closely related. chemicalprobes.org
Affinity/Potency : This refers to how strongly the probe binds to its target protein. A high-quality probe should exhibit high potency, typically with an in vitro IC50, Ki, or Kd of less than 100 nM. nih.govpromega.com This ensures that the probe can be used at low concentrations, minimizing the risk of off-target effects. nih.gov
Selectivity : Selectivity is the measure of a probe's binding preference for its intended target over other proteins. nih.gov It is crucial that the probe's activity is profiled against a wide range of other potential targets, particularly within the same protein family. unc.edu A common benchmark for a good probe is a selectivity of at least 30-fold against related proteins. nih.govpromega.com A probe that interacts with multiple targets is considered promiscuous, which can lead to misleading interpretations of experimental results. nih.govyoutube.com
Table 1: Key Fitness Criteria for a High-Quality Chemical Probe
| Criterion | Recommended Threshold | Rationale |
|---|---|---|
| Biochemical Potency | < 100 nM (IC50, Ki, Kd) | Ensures the probe is effective at low concentrations, reducing the likelihood of off-target binding. chemicalprobes.orgnih.gov |
| Selectivity | > 30-fold vs. related family members | Confirms that the observed biological effect is due to the modulation of the intended target and not others. nih.gov |
| Cellular Activity | < 1 µM (On-target) | Demonstrates the probe can reach and modulate its target in a complex cellular environment at a reasonable concentration. chemicalprobes.orgpromega.com |
| Target Engagement | Demonstrated in cells | Provides direct evidence that the probe binds to its target in the relevant biological system. promega.comchemicalprobes.org |
Considerations for Cellular Permeability in in vitro Models
For a chemical probe to be effective in cell-based assays, it must be able to cross the cell membrane to reach its intracellular target. febs.org Therefore, assessing membrane permeability is a key step in probe development. acs.org Poor permeability can render a potent and selective compound ineffective in a cellular context. acs.org
Several in vitro and in silico methods are used to predict or measure permeability:
Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a common in vitro method that assesses a compound's ability to diffuse across an artificial lipid membrane, serving as a model for passive diffusion into cells. acs.org
Cell-Based Assays : Methods using cell monolayers, such as Caco-2 cells, can provide more biologically relevant data by accounting for both passive diffusion and the potential involvement of cellular transport proteins. acs.org
Computational Models : In silico approaches can predict permeability based on a molecule's physicochemical properties, such as lipophilicity, molecular weight, and polarity. acs.org
The structural integrity of the cell membrane is crucial for its function, and assays can quantify changes in membrane permeability by measuring the uptake or release of fluorescent dyes. researchgate.net
Target Engagement Studies Using 8-Butoxy-quinolin-2-ylamine (or analogues)
Once a probe with suitable potency, selectivity, and permeability is developed, it is essential to demonstrate that it actually binds to its intended target in a biological system—a concept known as target engagement. promega.comchemicalprobes.org Without confirming target engagement, it is difficult to confidently attribute a cellular phenotype to the modulation of the specific target protein. chemicalprobes.org
Methods for Demonstrating Probe-Target Binding in Biological Systems
Several biophysical and biochemical techniques can be employed to directly measure the interaction between a chemical probe and its target protein within a complex cellular environment.
Fluorescence-Based Thermal Shift Assay (TSA) : This method measures changes in the thermal stability of a target protein upon ligand binding. The binding of a probe typically stabilizes the protein, leading to an increase in its melting temperature, which can be monitored using a fluorescent dye. researchgate.net
Affinity Purification with Mass Spectrometry (AP-MS) : This technique involves immobilizing the chemical probe on a solid support (like beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. pnas.org Quantitative proteomics methods, such as SILAC, can enhance this approach to distinguish specific binders from non-specific contaminants. pnas.org
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding event between a probe and its target protein, providing a complete thermodynamic profile of the interaction. researchgate.net
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. researchgate.net
Table 2: Comparison of Methods for Demonstrating Probe-Target Binding
| Method | Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| Thermal Shift Assay (TSA) | Ligand binding alters protein melting temperature. researchgate.net | High-throughput, rapid screening. researchgate.net | Indirect measurement of binding; may not work for all proteins. |
| Affinity Purification (AP-MS) | Immobilized probe captures binding proteins from lysate for identification. pnas.org | Unbiased identification of targets in a complex mixture. pnas.org | Requires probe chemical modification; risk of identifying non-specific binders. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. researchgate.net | Provides full thermodynamic data (Kd, ΔH, ΔS). researchgate.net | Requires larger amounts of pure protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface as the probe flows over the immobilized target. researchgate.net | Real-time kinetics (kon, koff); label-free. researchgate.net | Requires protein immobilization which can affect activity. |
Assessing Modulation of Target Activity
Beyond demonstrating binding, a robust chemical probe study must show that this engagement leads to a functional consequence—the modulation of the target's activity. chemicalprobes.org This is a critical step in validating that the probe's phenotypic effects are a direct result of its on-target action. promega.com
Assays to measure target modulation can be:
Proximal : These assays measure a direct output of the target's function, such as the phosphorylation of a direct substrate for a kinase target. These are preferred as they are less susceptible to confounding effects from other pathways. chemicalprobes.org
Distal : These assays measure a downstream cellular event, such as changes in gene expression or cell viability. While phenotypically relevant, these results must be carefully linked back to the direct target modulation.
Utility in Elucidating Biological Mechanisms in vitro
High-quality chemical probes like those from the quinoline (B57606) family are invaluable tools for dissecting complex biological pathways and validating the roles of specific proteins in disease. nih.govtandfonline.com Unlike genetic methods (e.g., CRISPR or RNAi) that alter the protein level over a longer timeframe, chemical probes offer acute, rapid, and often reversible control over protein function. nih.govnih.gov
This temporal control allows researchers to investigate the immediate consequences of inhibiting or activating a target protein, providing insights into its role in dynamic cellular processes. tandfonline.com By using a well-characterized probe, a researcher can confidently link the modulation of a single protein to a complex cellular outcome, thereby elucidating its function within a signaling network and validating it as a potential therapeutic target. febs.orgpromega.com
Information regarding "this compound" for the requested article is not available in the public domain.
Extensive research has been conducted to gather information on the chemical compound "this compound" focusing on its applications as a chemical and fluorescent probe, as specified in the provided article outline. Despite a thorough search of scientific databases and literature, no publications or data could be found that describe the use of this compound for the following applications:
Investigation of Protein Function in Cellular Assays: There is no available information on the use of this compound as a chemical probe to study protein function within cellular contexts.
Application in Enzyme Activity Studies: Research detailing the application of this compound in the study of enzyme activities has not been identified.
Fluorescent Probe Applications and Imaging in Chemical Biology: No literature was found on the design of fluorescently tagged analogues of this compound.
Application in Biological Imaging for Real-Time Protein Dynamics: There are no documented uses of this compound for real-time imaging of protein dynamics in biological systems.
The available literature primarily focuses on the synthesis of this compound and its analogues as potential antagonists for the Melanin-concentrating hormone receptor 1 (MCHR1). This research area is distinct from the requested topics of chemical and fluorescent probes for cellular and enzymatic studies.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the current body of public knowledge.
Q & A
Basic: What are the recommended synthetic routes for 8-Butoxy-quinolin-2-ylamine, and how can purity be ensured?
Methodological Answer:
A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 8-hydroxyquinolin-2-amine with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) can introduce the butoxy group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation should include HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or byproducts .
Advanced: How can regioselectivity challenges during the synthesis of this compound be addressed?
Methodological Answer:
Regioselectivity in quinoline derivatives is influenced by steric and electronic factors. To favor substitution at the 8-position:
- Use bulky bases (e.g., DBU) to deprotonate the hydroxyl group selectively.
- Employ protecting groups for the 2-amine during butoxylation to prevent side reactions.
- Optimize solvent polarity (e.g., DMF for high solubility) and reaction temperature (80–100°C). Post-reaction analysis with LC-MS can identify competing products, guiding iterative optimization .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the butoxy group (δ ~1.0–1.6 ppm for CH₂ and CH₃ protons) and quinoline backbone (aromatic protons at δ 7.0–9.0 ppm).
- FT-IR : Verify C-O-C stretching (~1250 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹).
- X-ray crystallography : Use SHELX programs for structure refinement to resolve bond angles and confirm regiochemistry .
Advanced: How should researchers resolve discrepancies between computational predictions and experimental data for this compound’s electronic properties?
Methodological Answer:
- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models in DFT simulations.
- Validate experimentally : Compare UV-Vis spectra (e.g., λmax shifts) with TD-DFT results.
- Cross-check with literature : Align findings with prior studies on analogous 8-alkoxyquinolines. Contradictions may arise from solvation effects or crystal packing forces not modeled computationally .
Basic: How can this compound be evaluated as a fluorescent probe for metal ion detection?
Methodological Answer:
- Fluorescence titration : Prepare a stock solution in DMSO/water (1:9 v/v) and titrate with Zn²⁺/Cu²⁺ salts. Monitor emission intensity (λex = 350 nm, λem = 450–550 nm).
- Selectivity testing : Compare responses with competing ions (e.g., Fe³⁺, Ca²⁺).
- Quantum yield calculation : Use quinine sulfate as a reference standard. Data interpretation should account for solvent polarity and pH effects .
Advanced: What strategies mitigate interference from biological matrices when using this compound in cellular imaging?
Methodological Answer:
- Masking agents : Add EDTA to chelate non-target metals.
- Two-photon microscopy : Reduce autofluorescence by using near-IR excitation.
- Probe modification : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic functionalization to improve cell permeability and reduce nonspecific binding .
Basic: How to design a stability study for this compound under physiological conditions?
Methodological Answer:
- Incubation : Dissolve the compound in PBS (pH 7.4) or simulated body fluid at 37°C.
- Time-point sampling : Analyze aliquots at 0, 6, 12, 24, and 48 hours via LC-MS.
- Degradation products : Identify using high-resolution MS and compare with synthetic standards. Stability is critical for pharmacological applications .
Advanced: How to analyze conflicting bioactivity data between in vitro and in vivo studies involving this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., oxidative dealkylation).
- Dose-response recalibration : Adjust in vitro assays to reflect in vivo bioavailability.
- Mechanistic studies : Use knock-out models or enzyme inhibitors to identify metabolic pathways causing discrepancies .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis and purification.
- Waste disposal : Collect organic waste in sealed containers for incineration. Toxicity data for analogous compounds (e.g., 8-hydroxyquinoline derivatives) suggest potential irritancy, warranting caution .
Advanced: How can computational QSAR models guide the optimization of this compound’s pharmacological profile?
Methodological Answer:
- Descriptor selection : Include logP, H-bond donors/acceptors, and topological polar surface area.
- Training datasets : Use bioactivity data from 8-substituted quinolines (e.g., anti-cancer or antimicrobial IC₅₀ values).
- Validation : Compare predicted vs. experimental EC₅₀ in cell-based assays. Iterative refinement improves model accuracy for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
